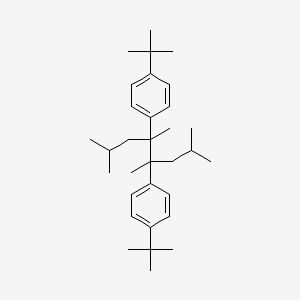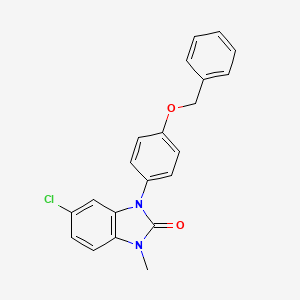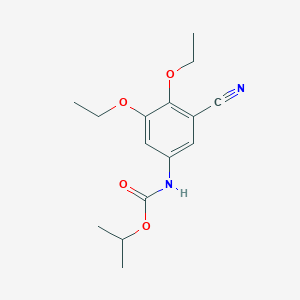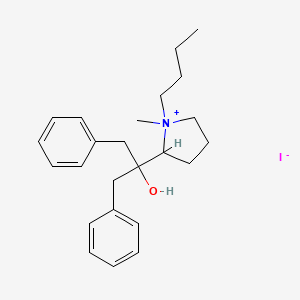![molecular formula C18H18OS B14428232 {1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone CAS No. 84613-10-5](/img/structure/B14428232.png)
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone is an organic compound that features a cyclobutyl ring substituted with a phenyl group and a sulfanyl group attached to a methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a , which is a photochemical reaction involving the cycloaddition of an excited carbonyl compound with an alkene.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the cyclobutyl ring.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction, where the cyclobutyl ring acts as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of {1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their diverse biological activities.
Positronium Hydride: An exotic molecule consisting of a hydrogen atom bound to positronium, studied for its unique properties.
Uniqueness
{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone is unique due to its combination of a cyclobutyl ring, sulfanyl group, and phenyl group, which confer distinct chemical and biological properties not commonly found in other compounds.
特性
CAS番号 |
84613-10-5 |
|---|---|
分子式 |
C18H18OS |
分子量 |
282.4 g/mol |
IUPAC名 |
[1-(4-methylphenyl)sulfanylcyclobutyl]-phenylmethanone |
InChI |
InChI=1S/C18H18OS/c1-14-8-10-16(11-9-14)20-18(12-5-13-18)17(19)15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 |
InChIキー |
DJYKFYZWMBXEMY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2(CCC2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium chloride](/img/structure/B14428152.png)


![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)





![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)
![5-Azapentacyclo[6.3.1.03,10.04,6.05,9]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14428222.png)

